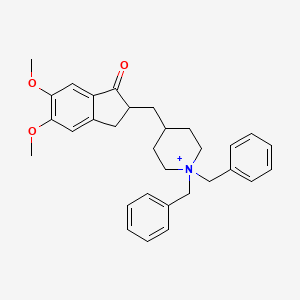

Donepezilbenzyl cation

Description

Contextualization within Donepezil (B133215) Analogues and Metabolites

Donepezil undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to a variety of metabolites. mdpi.comnih.govrsc.org The main metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and, crucially for the context of the Donepezilbenzyl cation, N-debenzylation. mdpi.comoup.com The N-debenzylation pathway results in the removal of the benzyl (B1604629) group from the piperidine (B6355638) nitrogen of Donepezil, forming N-desbenzyldonepezil (M4), which has been identified as a major metabolite. mdpi.comlongdom.org

The Donepezilbenzyl cation can be conceptualized as a synthetic analogue that contrasts with the metabolic process of debenzylation. While metabolism breaks down the N-benzylpiperidine structure, the synthesis of the Donepezilbenzyl cation involves the addition of a second benzyl group to the nitrogen, creating a stable quaternary ammonium (B1175870) salt. smolecule.com This structural relationship is pivotal for researchers studying the structure-activity relationships of Donepezil and its derivatives. The N-benzylpiperidine motif is a key pharmacophore, contributing to the high affinity and selectivity of Donepezil for acetylcholinesterase (AChE). newdrugapprovals.orgnih.gov By studying analogues like the Donepezilbenzyl cation, chemists can probe the steric and electronic requirements of the enzyme's active site.

Furthermore, numerous synthetic analogues of Donepezil have been created by modifying the N-benzyl group to enhance therapeutic properties or to study its role in enzyme binding. nih.govnih.govfrontiersin.org These studies, in conjunction with the analysis of metabolites, provide a comprehensive picture of how structural modifications to the N-benzylpiperidine core influence biological activity.

| Pathway | Key Transformation | Resulting Metabolite/Analogue | Significance |

|---|---|---|---|

| O-Demethylation | Removal of a methyl group from a methoxy (B1213986) substituent | 6-O-desmethyl Donepezil (M1), 5-O-desmethyl Donepezil (M2) | Major metabolic pathway. oup.comnih.gov |

| N-Debenzylation | Removal of the benzyl group from the piperidine nitrogen | N-desbenzyldonepezil (M4) | A primary metabolite found in plasma. mdpi.comlongdom.org |

| N-Oxidation | Addition of an oxygen atom to the piperidine nitrogen | Donepezil N-oxide (M6) | Identified as a main metabolite. oup.comnih.gov |

| Quaternization (Synthetic) | Addition of a second benzyl group to the piperidine nitrogen | Donepezilbenzyl cation | A synthetic analogue used in research. smolecule.com |

Significance as a Benzyl Cation Model System in Organic Chemistry

The Donepezilbenzyl cation serves as an excellent model system for studying the fundamental properties of benzyl cations in organic chemistry. smolecule.com Benzyl cations are highly reactive carbocation intermediates that play a crucial role in many organic reactions. Their stability is significantly influenced by the delocalization of the positive charge into the aromatic ring.

The structure of the Donepezilbenzyl cation, with its two benzyl groups attached to the nitrogen, allows for the investigation of factors influencing the stability and reactivity of benzylic species. The quaternary ammonium nature of the cation makes it relatively stable and easier to handle compared to transient benzyl carbocations generated in situ. This stability facilitates detailed spectroscopic and kinetic studies.

Research on simpler N-benzyl-N-methylpiperidinium ions, which share the core piperidinium (B107235) cation structure, has provided insights into their stability and reactivity. evitachem.comrsc.orgacs.org These studies have shown that such cations can participate in nucleophilic substitution and decomposition reactions, providing a basis for understanding the potential reactivity of the more complex Donepezilbenzyl cation. The synthesis of such quaternary ammonium salts is typically achieved through the SN2 reaction of a tertiary amine with a benzyl halide, a fundamental reaction in organic synthesis. rsc.orgevitachem.com

| Model System | Key Structural Feature | Studied Properties/Reactions | Relevance to Donepezilbenzyl Cation |

|---|---|---|---|

| N-Benzyl-N-methylpiperidinium chloride | Quaternary piperidinium cation with one benzyl group | Phase transfer catalysis, nucleophilic substitution, decomposition under basic conditions. rsc.orgevitachem.com | Provides a foundational understanding of the reactivity of the piperidinium core. |

| Substituted Benzyl Cations (general) | Varying substituents on the benzene (B151609) ring | Influence of electron-donating and electron-withdrawing groups on stability. | Helps predict the electronic effects on the stability of the benzyl moieties in the Donepezilbenzyl cation. |

| Donepezilbenzyl cation | Quaternary piperidinium with two benzyl groups and a complex indanone structure | Potential for studying steric hindrance and complex electronic interactions on benzyl cation properties. smolecule.com | Offers a more complex and biologically relevant model system. |

Overview of Academic Research Trajectories and Challenges

Academic research involving the Donepezilbenzyl cation and related structures follows several key trajectories. A significant area of focus is the synthesis of novel Donepezil analogues with modified N-benzylpiperidine moieties to develop improved therapeutic agents. nih.govfrontiersin.orgacs.org These studies often involve the quaternization of piperidine derivatives as a synthetic step. newdrugapprovals.org

A notable challenge in the synthesis of Donepezil and its analogues is the potential for side reactions, such as the formation of quaternary ammonium by-products like Donepezilbenzyl bromide, especially when using benzyl halides in the synthesis. google.com Controlling the reaction conditions to favor the desired N-benzylation without over-alkylation is a key synthetic hurdle that researchers must overcome.

Future research is likely to continue exploring the Donepezilbenzyl cation as a tool to probe the active site of acetylcholinesterase, leveraging its fixed positive charge and defined steric bulk. Furthermore, detailed spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, of the Donepezilbenzyl cation can provide valuable data on its conformation and electronic structure, contributing to a deeper understanding of this important chemical entity. mdpi.commdpi.com

Structure

3D Structure

Properties

CAS No. |

845252-34-8 |

|---|---|

Molecular Formula |

C31H36NO3+ |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C31H36NO3/c1-34-29-19-26-18-27(31(33)28(26)20-30(29)35-2)17-23-13-15-32(16-14-23,21-24-9-5-3-6-10-24)22-25-11-7-4-8-12-25/h3-12,19-20,23,27H,13-18,21-22H2,1-2H3/q+1 |

InChI Key |

UDDYCDNLGYWNNO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)OC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Donepezilbenzyl Cation and Analogues

Classical Synthetic Methodologies for Quaternary Ammonium (B1175870) Compounds

The synthesis of quaternary ammonium compounds like the Donepezilbenzyl cation typically follows established chemical principles, involving the formation of benzylamine (B48309) derivatives and subsequent quaternization. smolecule.comwikipedia.org

Preparation of Benzylamine Derivatives through Electrophilic Substitution

The synthesis often commences with the preparation of functionalized benzylamine derivatives. smolecule.comresearchgate.net Electrophilic aromatic substitution is a key strategy to introduce various substituents onto the benzyl (B1604629) ring. fiveable.me These reactions involve the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The nature and position of the substituents can significantly influence the properties of the final cationic compound. fiveable.melibretexts.org For instance, the reaction of a substituted benzyl alcohol with an amine in the presence of a suitable catalyst can yield the corresponding benzylamine derivative. irjmets.com The choice of solvent and reaction conditions is critical to optimize the yield and purity of the desired product.

A variety of methods exist for the synthesis of benzylamine derivatives. One common approach involves the reaction of a benzyl halide with an amine. wikipedia.org Another method is the reductive amination of benzaldehyde (B42025) or a related carbonyl compound. libretexts.org More advanced techniques, such as copper-catalyzed cross-dehydrogenative coupling, allow for the direct C-H functionalization of alkylarenes to produce α-substituted primary benzylamines. acs.org

Quaternization Reactions via Alkylation for Cation Formation

The defining step in the synthesis of the Donepezilbenzyl cation is the quaternization of the tertiary amine precursor. wikipedia.org This reaction, often referred to as the Menshutkin reaction in older literature, involves the alkylation of a tertiary amine with an alkylating agent, typically an alkyl halide. wikipedia.orgjove.com In the case of the Donepezilbenzyl cation, a benzylamine derivative is treated with an appropriate alkyl halide to form the quaternary ammonium salt. smolecule.com

This process, known as exhaustive alkylation, can lead to the formation of a quaternary ammonium salt when a primary or secondary amine is treated with an excess of an alkylating agent. jove.commasterorganicchemistry.com The reaction proceeds through successive SN2 steps, with each alkylation step increasing the nucleophilicity of the nitrogen center, ultimately leading to the permanently charged quaternary cation. wikipedia.orgjove.com The choice of the alkylating agent and reaction conditions, such as temperature and solvent, can influence the reaction rate and yield. dtic.mil For example, using microwave irradiation has been shown to significantly shorten reaction times and improve yields in some quaternization reactions. researchgate.net

Advanced Purification Techniques for Isolating Donepezilbenzyl Cation

The isolation and purification of the synthesized Donepezilbenzyl cation are critical to obtain a product of high purity for subsequent studies. Quaternary ammonium salts are often water-soluble, which can complicate their isolation from aqueous reaction mixtures. google.com

Several purification techniques are employed. Crystallization is a common method, where the crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities in the solution. smolecule.com In some cases, the addition of a water-miscible aliphatic amine to an aqueous solution of the quaternary ammonium salt can induce precipitation of the solid salt. google.com

Chromatographic techniques are also widely used for purification. smolecule.com Column chromatography, including ion-exchange chromatography, can effectively separate the desired quaternary ammonium compound from unreacted starting materials and byproducts. nih.govoup.com Other methods like thin-layer chromatography (TLC) can be used for monitoring the reaction progress and assessing the purity of the final product. oup.com For particulate quaternary alkyl ammonium salts, a method involving dispersion in an organic solvent followed by washing with an alcohol solvent has been developed to obtain a product with low water content. google.com

Targeted Derivatization Approaches for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For the Donepezilbenzyl cation, targeted derivatization allows for the systematic modification of its structure to probe these relationships.

Strategic Modifications of the Benzyl Moiety

The benzyl moiety of the Donepezilbenzyl cation is a key target for structural modification in SAR studies. nih.govbiomedres.us Altering the substituents on the benzyl ring can significantly impact the compound's interaction with its biological target. nih.gov Strategies for modification include introducing, removing, or replacing bulky groups, which can affect properties like lipophilicity and steric hindrance. biomedres.us

For example, introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the benzyl ring, which in turn can influence binding affinity and biological activity. nih.gov The synthesis of a series of analogues with different substituents on the benzyl ring allows for a systematic investigation of these effects. nih.govrsc.org The goal of these modifications is often to enhance potency, selectivity, or pharmacokinetic properties. biomedres.us

Table 1: Examples of Strategic Modifications on the Benzyl Moiety of Analogues

| Modification Strategy | Example Substituent(s) | Rationale |

| Introduction of Electron-Donating Groups | Methoxy (B1213986) (-OCH₃), Methyl (-CH₃) | Enhance electron density of the aromatic ring, potentially improving cation-π interactions. rsc.org |

| Introduction of Electron-Withdrawing Groups | Nitro (-NO₂), Halogens (F, Cl, Br) | Decrease electron density, potentially altering binding mode and selectivity. nih.govrsc.org |

| Variation of Steric Bulk | tert-Butyl, Isopropyl | Probe the size and shape of the binding pocket. biomedres.us |

| Introduction of Hydrogen Bond Donors/Acceptors | Hydroxyl (-OH), Amino (-NH₂) | Introduce specific interactions with the target protein. nih.gov |

This table is generated based on general principles of medicinal chemistry and SAR studies and does not represent specific experimental data for the Donepezilbenzyl cation itself.

Impact of Substituent Effects on Cationic Character and Reactivity

Substituents on the benzyl ring exert a significant influence on the cationic character and reactivity of the Donepezilbenzyl cation. fiveable.menumberanalytics.com Electron-donating groups can stabilize the positive charge on the nitrogen atom through resonance and inductive effects, thereby increasing the stability of the cation. fiveable.mersc.org Conversely, electron-withdrawing groups can destabilize the cation by pulling electron density away from the ring and the positively charged center. fiveable.mersc.org

Table 2: Predicted Impact of Substituents on the Properties of a Benzyl Cationic Moiety

| Substituent Type | Effect on Cationic Stability | Effect on Reactivity |

| Electron-Donating (e.g., -OCH₃, -NH₂) | Increased stability | Decreased reactivity |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decreased stability | Increased reactivity |

| Halogens (e.g., -F, -Cl) | Inductive withdrawal, resonance donation (can be complex) | Variable |

This table provides a generalized prediction based on established principles of physical organic chemistry.

Design and Synthesis of Hybrid Molecules Incorporating Benzyl Cation Motifs

The design of novel therapeutic agents for complex neurodegenerative disorders often employs a multi-target-directed ligand (MTDL) strategy. A prominent approach in this field involves creating hybrid molecules that merge the key structural features of an established drug with other pharmacologically active moieties. The N-benzylpiperidine unit of donepezil (B133215), which is understood to form a crucial cation-π interaction with the catalytic anionic site (CAS) of acetylcholinesterase (AChE), serves as a foundational motif for many such hybrids. mdpi.commdpi.com The rationale is to retain the AChE inhibitory activity of the donepezil core while introducing additional functionalities, such as the ability to inhibit other enzymes, chelate metals, or mitigate oxidative stress and amyloid-beta (Aβ) aggregation. mdpi.comnih.gov

A variety of synthetic strategies have been developed to conjugate the N-benzylpiperidine or a related cationic N-benzylpyridinium moiety with diverse scaffolds, including heterocycles, amides, and natural product derivatives. nih.govtandfonline.comfrontiersin.org These strategies often involve multi-step syntheses to connect the two key fragments via specifically designed linkers that can influence the molecule's ability to adopt an optimal conformation within the target's binding site. tandfonline.com

Heterocyclic Hybrids: Benzofuran (B130515) and Benzimidazole (B57391) Analogues

One research avenue focuses on conjugating the N-benzylpiperidine or N-benzylpiperazine segments of donepezil with bioactive heterocyclic systems like benzofuran and benzimidazole. nih.gov The design aims to mimic the interaction of donepezil's indanone ring with the peripheral anionic site (PAS) of AChE while endowing the new molecules with properties like anti-Aβ aggregation and antioxidant capacity. nih.gov The synthesis connects these molecular moieties through a one or two-methylene bridge. nih.gov While these hybrids successfully preserve AChE inhibitory activity, their potency is generally lower than the parent drug, donepezil, which is attributed to a weaker binding of the N-benzylpiperidine portion with the CAS of the enzyme. nih.gov The introduction of the heterocyclic group, however, did confer a moderate ability to inhibit Aβ self-aggregation. nih.gov

Table 1: Research Findings on Benzofuran/Benzimidazole-Donepezil Hybrids

| Compound Class | Key Structural Features | Target | IC50 Range (µM) | Reference |

| Benzimidazole Hybrids | N-benzylpiperidine/piperazine linked to a benzimidazole moiety | AChE | 4.0 - 30.0 | nih.gov |

| Benzofuran Hybrids | N-benzylpiperidine/piperazine linked to a benzofuran moiety | AChE | 4.0 - 30.0 | nih.gov |

Hybrids with Bioactive Linkers: Squaramide and Hydrazone

Another innovative design strategy involves using unique linkers to connect the benzylpiperidine group of donepezil with other active fragments. In one study, squaramide was used as a linker to connect the benzylpiperidine active group with aromatic amines like aniline, benzylamine, and phenylethylamine. researchgate.net This work resulted in a series of multifunctional compounds, with some exhibiting significant neuroprotective effects and potent AChE inhibitory activity. researchgate.net Molecular docking studies suggested that the squaramide linker itself forms strong interactions with the target protein. researchgate.net

Similarly, hydrazone and sulfonyl hydrazone fragments have been used as linkers to create hybrids of donepezil and melatonin (B1676174). mdpi.com The design leverages the protonable N-benzylpiperidine for cation-π interactions at the AChE CAS, while the melatonin and hydrazone components contribute antioxidant properties and potential interactions with other sites. mdpi.com Variations in the indole (B1671886) and donepezil fragments led to the identification of lead compounds with a balanced profile of AChE inhibition and antioxidant capacity. mdpi.com

Table 2: Research Findings on Hybrids with Squaramide and Hydrazone Linkers

| Compound ID | Hybrid Class/Linker | Target | IC50 Value (µM) | Reference |

| 3 | DNP-aniline hybrid / Squaramide | AChE | 4.4 | researchgate.net |

| 3c | Melatonin-Donepezil / Hydrazone | AChE | - | mdpi.com |

| 3d | Melatonin-Donepezil / Hydrazone | AChE | - | mdpi.com |

Note: Specific IC50 values for compounds 3c and 3d were not provided in the source, but they were identified as lead compounds with "intriguing acetylcholinesterase (AChE) inhibition". mdpi.com

Coumarin and Amide-Based Hybrids

Coumarins, a class of natural compounds with diverse biological activities, have been integrated with the N-benzylpiperidine moiety of donepezil to create dual-function inhibitors. nih.gov The resulting hybrids were designed to inhibit both cholinesterases (AChE and BuChE) and monoamine oxidase-B (MAO-B). One of the most promising compounds from this series, 5m , demonstrated potent, balanced inhibition of human AChE, BuChE, and MAO-B. nih.gov Kinetic and molecular modeling studies revealed it binds simultaneously to the CAS, PAS, and mid-gorge site of AChE. nih.gov

In a different approach, the 1-benzylpiperidine (B1218667) fragment from donepezil was retained for its AChE inhibitory function, while benzamide (B126) or 2-picolinamide moieties were introduced to confer MAO inhibitory activity. tandfonline.com Researchers also varied the length of the carbon spacer connecting the two fragments to optimize the conformation for target binding. tandfonline.com This effort led to the development of compound w18 , a promising agent with balanced inhibitory activities against both cholinesterases and monoamine oxidases. tandfonline.com

Table 3: Research Findings on Coumarin and Amide-Donepezil Hybrids

| Compound ID | Hybrid Class | Target | IC50 Value (µM) | Reference |

| 5m | Donepezil-Coumarin | hAChE | 1.37 | nih.gov |

| 5m | Donepezil-Coumarin | hBuChE | 1.98 | nih.gov |

| 5m | Donepezil-Coumarin | hMAO-B | 2.62 | nih.gov |

| w18 | Donepezil-Amide | eeAChE | 0.220 | tandfonline.com |

| w18 | Donepezil-Amide | eqBuChE | 1.23 | tandfonline.com |

| w18 | Donepezil-Amide | MAO-B | 3.14 | tandfonline.com |

Benzylpyridinium Salt Hybrids

A more direct application of the benzyl cation motif involves the synthesis of permanently charged N-benzylpyridinium salts that mimic donepezil. frontiersin.org These compounds are designed to have a fixed positive charge, enhancing their interaction with the anionic sites of target enzymes. Various series of these hybrids have been synthesized, linking the benzylpyridinium moiety to scaffolds like coumarin, 2,4-dioxochroman, and melatonin derivatives. frontiersin.org The nature and position of substituents on the benzyl ring were found to significantly influence activity and selectivity. frontiersin.org For instance, among a series of coumarin-benzylpyridinium hybrids, compound 5a showed exceptionally high potency against AChE. frontiersin.org Similarly, melatonin-derived benzylpyridinium bromides were synthesized, with compound 116b showing high AChE inhibitory activity. frontiersin.org

Table 4: Research Findings on Benzylpyridinium Salt Hybrids

| Compound ID | Hybrid Class | Target | IC50 Value (µM) | Reference |

| 5a | Coumarin-Benzylpyridinium | AChE | 0.00011 | frontiersin.org |

| 73a | 2,4-dioxochroman-Benzylpyridinium | AChE | 0.89 | frontiersin.org |

| 116b | Melatonin-Benzylpyridinium | AChE | 0.11 | frontiersin.org |

Formation and Stability of the Donepezilbenzyl Cation

Mechanistic Pathways of Cation Generation in Chemical and Biological Systems

The formation of the donepezilbenzyl cation and related cationic intermediates can occur through distinct mechanisms, primarily in the contexts of mass spectrometry analysis and hepatic metabolism.

Dissociation Processes Leading to Benzyl (B1604629) Carbocation Formation from Donepezil (B133215) (e.g., in Mass Spectrometry)

In the realm of analytical chemistry, particularly in mass spectrometry, the donepezil molecule can be induced to fragment, leading to the formation of a benzyl carbocation. When subjected to techniques like collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated donepezil molecule undergoes cleavage. A predominant fragmentation pathway involves the breaking of the bond between the nitrogen atom of the piperidine (B6355638) ring and the benzylic carbon. This dissociation results in the formation of a stable benzyl cation, which is observed as a prominent peak in the mass spectrum at a mass-to-charge ratio (m/z) of 91.1. kiku.dk The stability of the benzyl cation, conferred by the resonance delocalization of the positive charge over the aromatic ring, makes this fragmentation a favored process.

The proposed mechanism for this fragmentation can be visualized as follows:

Mechanistic Insights from Donepezilbenzyl Cation Studies

Molecular Basis of Enzyme Interaction

The primary mechanism of Donepezil (B133215) involves the inhibition of cholinesterase enzymes. The Donepezilbenzyl cation plays a crucial role in binding to the active sites of these enzymes.

The Donepezilbenzyl cation exhibits distinct binding modes within the active site gorge of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). It is known to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net The benzylpiperidine portion of the molecule, in its protonated state, binds to the CAS. researchgate.net Molecular dynamics simulations and docking studies have revealed that Donepezil can adopt multiple orientations within the AChE active site, including outward, inward, and further inward orientations, allowing it to bind to the PAS, an acyl pocket, and the CAS. nih.govresearchgate.net This multi-stable interaction is a key feature of its inhibitory mechanism. nih.govresearchgate.net

The binding of the Donepezilbenzyl cation is a complex process involving reversible axial displacement and reorientation within the active site, a process that is facilitated by water molecules. researchgate.net The piperidine (B6355638) ring of the cation is a key interacting element with the anionic part of the catalytic active site. nih.gov In BuChE, the protonated nitrogen of the piperidine moiety of the Donepezilbenzyl cation also shows significant interaction within the CAS. researchgate.net

Table 1: Binding Sites of Donepezilbenzyl Cation in Cholinesterases

| Enzyme | Binding Site | Interacting Moiety of Donepezil |

|---|---|---|

| AChE | Catalytic Active Site (CAS) | Benzylpiperidine (protonated) |

| AChE | Peripheral Anionic Site (PAS) | Indanone |

| BuChE | Catalytic Active Site (CAS) | Benzylpiperidine (protonated) |

Specific amino acid residues are critical for the stable binding of the Donepezilbenzyl cation within the active sites of cholinesterases. In AChE, the benzyl (B1604629) moiety of the cation is in close proximity to Tryptophan 86 (Trp86), where it engages in π-π stacking interactions. nih.govresearchgate.net Another crucial interaction occurs between the piperidine ring and Tyrosine 337 (Tyr337) located in the anionic part of the CAS. nih.gov The benzyl moiety also forms aromatic π-π stacking interactions with Histidine 447 (His447) in the catalytic site. researchgate.net

Studies have also highlighted the importance of Phenylalanine 330 (Phe330) in the binding process. While not explicitly detailed in the provided snippets, its location in the CAS suggests a likely interaction. Furthermore, Glutamic acid 202 (Glu202) is part of the catalytic triad (B1167595) of AChE, and while a direct interaction with the Donepezilbenzyl cation is not specified, the cation's presence in the CAS undoubtedly influences the function of this critical residue. In the case of BuChE, the protonated nitrogen of the piperidine moiety interacts with Tyrosine 332 (Tyr332), which is homologous to Tyr337 in AChE. researchgate.net

Table 2: Key Amino Acid Interactions with Donepezilbenzyl Cation

| Enzyme | Amino Acid Residue | Location | Type of Interaction |

|---|---|---|---|

| AChE | Trp86 | Catalytic Active Site (CAS) | π-π stacking |

| AChE | Tyr337 | Catalytic Active Site (CAS) | Interaction with piperidine ring |

| AChE | His447 | Catalytic Active Site (CAS) | π-π stacking |

| BuChE | Tyr332 | Catalytic Active Site (CAS) | Interaction with protonated nitrogen |

Exploration of Interactions with Neurotransmitter Receptors at a Molecular Level

Beyond its primary role as a cholinesterase inhibitor, the Donepezilbenzyl cation also directly interacts with cholinergic neurotransmitter receptors, adding another layer to its mechanism of action. nih.gov

Research has demonstrated that Donepezil directly interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This interaction is independent of its AChE inhibitory activity. nih.govresearchgate.net Studies on dopaminergic neurons of the substantia nigra have shown that Donepezil can cause a rapid and reversible depression of inward currents evoked by nicotine, indicating an allosteric modulation of neuronal nAChRs. nih.gov This suggests that the Donepezilbenzyl cation can act as a noncompetitive antagonist at these receptors. researchgate.net Chronic administration of Donepezil has been shown to increase the levels of both alpha 7 and non-alpha 7 nAChRs in the cortex. nih.gov

The Donepezilbenzyl cation also influences muscarinic acetylcholine receptors (mAChRs). Acute administration of Donepezil has been found to increase mAChR-mediated signaling. nih.govnih.gov This is thought to occur by increasing the levels of acetylcholine (ACh) in the brain, which then binds to muscarinic receptors. nih.govnih.gov However, this effect appears to be subject to rapid desensitization, even with continued elevated brain ACh concentrations. nih.govnih.gov

By inhibiting AChE and directly modulating cholinergic receptors, the Donepezilbenzyl cation significantly influences cholinergic signaling pathways. The inhibition of AChE leads to increased levels and a longer duration of action of acetylcholine in the synaptic cleft. nih.gov This elevated ACh can then act on both nicotinic and muscarinic receptors, enhancing cholinergic neurotransmission.

Furthermore, the direct interaction of the Donepezilbenzyl cation with nAChRs and its influence on mAChR signaling pathways contribute to a complex pharmacological profile. nih.govnih.govnih.gov For instance, the modulation of nAChRs can impact fast neuronal signaling. nih.gov Some research also suggests that Donepezil may have neuroplastic effects, potentially mitigating cholinergic neuronal degeneration. nih.gov

Advanced Analytical and Spectroscopic Characterization of Donepezilbenzyl Cation

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone for the identification and structural analysis of novel or low-level compounds within complex mixtures.

Tandem mass spectrometry (MS/MS) is instrumental in identifying specific molecules by analyzing their unique fragmentation patterns. In the analysis of Donepezil (B133215) itself, a common fragmentation pathway involves the dissociation of the benzylic carbocation, which results in a characteristic base peak at an m/z of 91.0546 nih.gov.

For the Donepezilbenzyl cation, a quaternary ammonium (B1175870) salt, collision-induced dissociation (CID) would be expected to yield a distinct set of fragment ions. The primary fragmentation would likely involve the cleavage of the bonds to the quaternary nitrogen. This could result in the formation of the stable benzyl (B1604629) cation (m/z 91) and a neutral Donepezil molecule, or the formation of a Donepezil cation and a neutral benzyl species. The analysis of these specific product ions allows for the confident identification of the parent cation, even in the presence of structurally similar compounds. The general principles of fragmentation, where stable structures like aromatic cations are favored, guide this analysis fiveable.me.

Table 1: Predicted Mass Spectrometry Fragmentation for Donepezilbenzyl Cation

| Ion | Proposed Structure | m/z (Monoisotopic) | Notes |

|---|---|---|---|

| Precursor Ion | [Donepezilbenzyl]⁺ | 470.27 | The intact quaternary ammonium cation. |

| Fragment Ion 1 | Benzyl cation | 91.05 | Resulting from cleavage of the N-benzyl bond. Expected to be a high-intensity peak nih.gov. |

| Fragment Ion 2 | Donepezil radical cation | 379.22 | Resulting from the loss of a neutral benzyl radical. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments thermofisher.com. This capability is crucial in both metabolomics and mechanistic studies to differentiate between compounds with the same nominal mass but different elemental formulas.

In the context of the Donepezilbenzyl cation, LC-HRMS would be the method of choice for its detection and identification in synthetic batches or biological matrices researchgate.netnih.gov. The high mass accuracy allows for the unequivocal confirmation of the cation's elemental composition (C₃₁H₃₆NO₃⁺). Furthermore, when studying its formation or degradation, HRMS can identify and confirm the structures of related by-products or metabolites with high confidence, distinguishing them from endogenous molecules or other drug-related species nih.govthermofisher.com. This approach has been successfully applied to map the complex metabolic pathways of the parent drug, Donepezil researchgate.netnih.gov.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods provide detailed information about the molecular structure and bonding within the Donepezilbenzyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the covalent structure of the cation. The NMR spectrum would be expected to show signals corresponding to the protons and carbons of the Donepezil backbone, as well as an additional set of signals for the second benzyl group attached to the piperidine (B6355638) nitrogen. Techniques like 2D NMR (COSY, HSQC) can be used to assign all proton and carbon signals definitively and confirm the connectivity, similar to methodologies used for characterizing complex Donepezil formulations mdpi.com. The chemical shifts of the protons and carbons adjacent to the quaternary nitrogen would be significantly different from those in the parent Donepezil molecule, providing clear evidence of the benzylation.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of the Donepezilbenzyl cation would exhibit characteristic absorption bands for the aromatic C-H and C=C stretching from its multiple aromatic rings, C-O stretching from the methoxy (B1213986) and ether groups, and the C=O stretching of the indanone moiety. The absence of an N-H stretching band, present in some precursors, and the specific fingerprint region would help confirm its identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The presence of multiple chromophores, specifically the indanone and two benzyl groups, makes the Donepezilbenzyl cation highly active in the UV-Vis region. Aromatic compounds typically exhibit strong absorption bands libretexts.org. The benzyl cation itself is known to have a strong absorption band around 303 nm rsc.org. The conjugated system within the Donepezilbenzyl cation would likely result in a characteristic UV-Vis spectrum that can be used for quantification and purity analysis.

Chromatographic Separations for Isolation and Purity Assessment of Cationic Species

Chromatography is essential for the isolation and purification of the Donepezilbenzyl cation from reaction mixtures and for assessing its purity.

A patent describing the synthesis of Donepezil impurities outlines the use of column chromatography as a suitable method for separating the target compounds google.com. For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the standard technique. Given the positive charge of the Donepezilbenzyl cation, several HPLC methods could be employed:

Reversed-Phase HPLC with Ion-Pairing Agents : A common approach where an anionic ion-pairing agent is added to the mobile phase to form a neutral complex with the cation, allowing for its retention on a standard C18 column.

Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is well-suited for the separation of polar and charged compounds and has been successfully used for the analysis of Donepezil researchgate.net.

Ion-Exchange Chromatography (IEC) : This method directly separates molecules based on their charge and would be highly effective for isolating the cationic species from neutral or anionic impurities.

The purity of the isolated fractions can be assessed by the symmetry of the chromatographic peak and confirmed using the spectroscopic and mass spectrometric methods described above.

Table 2: Summary of Analytical Techniques for Donepezilbenzyl Cation Characterization

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Identification in complex mixtures | Fragmentation pattern, characteristic product ions (e.g., m/z 91) nih.gov. |

| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation and mechanistic studies | Accurate mass, elemental composition thermofisher.com. |

| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation | Covalent structure, atom connectivity, confirmation of benzylation mdpi.com. |

| Infrared (IR) Spectroscopy | Functional group analysis | Presence of aromatic, carbonyl, and ether groups; absence of N-H bonds. |

| UV-Visible (UV-Vis) Spectroscopy | Quantification and detection | Characteristic absorption maxima due to aromatic chromophores rsc.org. |

Future Research Directions and Theoretical Applications

Rational Design of Novel Cationic Compounds for Probing Biological Systems

The rational design of novel cationic compounds as molecular probes is a burgeoning field in chemical biology. These probes can be engineered to interact with specific biological targets, enabling the elucidation of complex biological processes. The donepezilbenzyl cation, with its inherent structural motifs, presents a unique scaffold for the design of such probes.

Key design principles for transforming the donepezilbenzyl cation into a biological probe would involve the strategic incorporation of reporter groups, such as fluorophores or affinity tags, onto its structure. These modifications would allow for the visualization and tracking of the cation's interactions within a biological system. The design process would be guided by computational modeling to predict the effects of these modifications on the cation's stability and target affinity. A critical aspect of the design would be to maintain or even enhance the cation's affinity for its biological target, which is presumed to be related to the binding sites of donepezil (B133215) itself.

The development of a library of such cationic probes derived from the donepezilbenzyl cation could provide valuable tools for studying the cholinergic system and other potential biological targets. These probes could be used to investigate receptor-ligand interactions, enzyme kinetics, and the dynamics of biological membranes.

Table 1: Design Considerations for Donepezilbenzyl Cation-Based Probes

| Design Parameter | Consideration | Rationale |

| Reporter Group | Selection of fluorophores with appropriate excitation/emission spectra. | To enable detection and imaging in biological systems. |

| Linker Chemistry | Introduction of a stable linker between the cation and the reporter group. | To ensure the probe's integrity and minimize interference with target binding. |

| Target Affinity | Preservation or enhancement of binding to the target of interest. | To maintain the probe's specificity and utility. |

| Cell Permeability | Modification of physicochemical properties to facilitate cell entry. | To enable the study of intracellular targets and processes. |

Elucidation of Transient Cationic Intermediates in Enzyme Catalysis

The study of transient intermediates is fundamental to understanding enzyme mechanisms. While the inhibitory action of donepezil on acetylcholinesterase is well-documented, the potential involvement of a transient donepezilbenzyl cation intermediate has not been explored. Future research could investigate the hypothesis that the binding of donepezil within the active site of acetylcholinesterase could, under certain conditions, lead to the transient formation of a donepezilbenzyl cation.

This hypothesis is predicated on the known mechanisms of enzymatic reactions that involve the formation of carbocation intermediates. The active site of acetylcholinesterase, with its aromatic amino acid residues, could potentially stabilize a transient benzylic cation through cation-π interactions. The elucidation of such a transient species would require advanced spectroscopic techniques, such as stopped-flow spectroscopy or time-resolved crystallography, coupled with site-directed mutagenesis to probe the roles of specific amino acid residues in stabilizing the cation.

Confirmation of a transient donepezilbenzyl cation intermediate would provide a more nuanced understanding of the inhibition mechanism of donepezil and could inform the design of a new generation of more potent and selective acetylcholinesterase inhibitors.

Development of Advanced Computational Models for Predicting Cationic Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of chemical species that are difficult to study experimentally. The development of advanced computational models for the donepezilbenzyl cation could provide significant insights into its reactivity and interactions with biological macromolecules. These models would go beyond simple molecular docking and employ more sophisticated methods, such as quantum mechanics/molecular mechanics (QM/MM) and ab initio molecular dynamics (AIMD).

These advanced models could be used to:

Calculate the intrinsic stability of the donepezilbenzyl cation and its derivatives.

Predict its preferred binding modes within the active site of acetylcholinesterase and other potential biological targets.

Simulate the energetic landscape of its formation and decay, shedding light on its potential as a transient intermediate.

Elucidate the nature of the non-covalent interactions, such as cation-π and hydrogen bonding, that govern its recognition by biological targets.

The data generated from these computational studies would be invaluable for guiding the rational design of novel cationic probes and for interpreting experimental findings.

Table 2: Hypothetical Computational Data for Substituted Donepezilbenzyl Cations

| Substituent at Benzyl (B1604629) Position | Calculated Relative Stability (kcal/mol) | Predicted Dominant Interaction |

| -H | 0.0 | Cation-π |

| -OCH3 | +5.2 | Cation-π, Hydrogen Bonding |

| -NO2 | -8.7 | Cation-π (weakened) |

| -F | -2.1 | Cation-π, Halogen Bonding |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Chemo-Enzymatic Synthesis and Biocatalysis

Chemo-enzymatic synthesis and biocatalysis are rapidly advancing fields that leverage the synergy between chemical and enzymatic transformations to achieve novel and efficient synthetic routes. The donepezilbenzyl cation, or more broadly, the concept of generating such a cation in a controlled manner, could find applications in this domain.

For instance, enzymes could be engineered to recognize a precursor to the donepezilbenzyl cation and catalyze its formation in a stereoselective manner. This in situ-generated cation could then be trapped by a nucleophile to afford a chiral product that would be difficult to synthesize using traditional chemical methods. This approach could be particularly useful for the synthesis of complex, biologically active molecules.

Furthermore, the principles learned from studying the interactions of the donepezilbenzyl cation with its biological targets could be applied to the design of artificial enzymes (artzymes) that utilize cation-π interactions to catalyze specific reactions. These artzymes could be designed to perform transformations that are not found in nature, thereby expanding the toolbox of synthetic chemists. The exploration of the donepezilbenzyl cation in the context of chemo-enzymatic synthesis and biocatalysis represents a long-term vision that could lead to innovative and sustainable synthetic methodologies.

Q & A

Q. Table 1: Example Stability Data

| pH | Temperature (°C) | Degradation Rate (k, day⁻¹) | Major Degradant |

|---|---|---|---|

| 2.0 | 40 | 0.15 | Benzyl alcohol |

| 7.4 | 40 | 0.02 | None detected |

Advanced: What methodologies enable comparative studies of Donepezilbenzyl cation’s reactivity with other acetylcholinesterase inhibitor intermediates?

Answer:

- Kinetic Analysis:

- Measure reaction rates (e.g., nucleophilic substitution) under standardized conditions (e.g., DMSO, 25°C).

- Compare activation energies (Ea) using Eyring plots .

- Computational Modeling:

- Case Study:

Basic: What validation parameters are critical for HPLC methods analyzing Donepezilbenzyl cation in complex matrices?

Answer:

- ICH Q2(R1) Compliance:

- Example Protocol:

Advanced: How can spectroscopic discrepancies in Donepezilbenzyl cation characterization be systematically addressed?

Answer:

- Multi-Technique Validation:

- Case Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.